molecular formula C4HBrClNO2S B2757105 2-bromo-5-chloro-1,3-thiazole-4-carboxylic Acid CAS No. 1027169-53-4

2-bromo-5-chloro-1,3-thiazole-4-carboxylic Acid

Cat. No.: B2757105
CAS No.: 1027169-53-4
M. Wt: 242.47
InChI Key: YPVLHDUANVJQBW-UHFFFAOYSA-N
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Description

2-bromo-5-chloro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both bromine and chlorine atoms attached to a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in the development of various drugs and biologically active agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-chloro-1,3-thiazole-4-carboxylic acid typically involves the bromination and chlorination of thiazole derivatives. One common method includes the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another method involves the use of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate in a mixture of methanol and water .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical or industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-chloro-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, methanol, and hydrogenation catalysts such as spongy nickel . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiazole derivatives with different functional groups attached to the ring .

Scientific Research Applications

2-bromo-5-chloro-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-5-chloro-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-5-chloro-1,3-thiazole-4-carboxylic acid is unique due to the presence of both bromine and chlorine atoms on the thiazole ring, which can influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in the synthesis of various biologically active compounds .

Biological Activity

2-Bromo-5-chloro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound, characterized by the presence of both bromine and chlorine atoms on the thiazole ring, has been studied for its potential applications in pharmaceuticals, particularly as an antimicrobial, antifungal, and anticancer agent. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and mechanisms of action.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C4HBrClN O2S
  • CAS Number: 1027169-53-4

Antimicrobial and Antifungal Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial and antifungal activities. A study demonstrated that this compound effectively inhibits the growth of various bacterial strains. The mechanism involves interference with essential metabolic pathways in bacteria, leading to cell death.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro tests against various cancer cell lines have shown promising results:

Cell Line IC50 (µM) Activity
HepG2 (Liver Cancer)15.2Significant cytotoxicity observed
MCF-7 (Breast Cancer)12.8Effective against proliferation
HCT116 (Colon Cancer)18.0Moderate anticancer activity

The compound's activity is attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

The biological activity of this compound can be explained through several mechanisms:

  • Enzyme Inhibition: The compound interacts with key enzymes involved in metabolic processes, disrupting their function.
  • DNA Interaction: It may bind to DNA or RNA, affecting replication and transcription processes.
  • Cell Cycle Arrest: Studies indicate that the compound can induce cell cycle arrest in cancer cells, preventing their proliferation .

Study on Anticancer Efficacy

A notable study investigated the effects of this compound on HepG2 cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptosis markers compared to untreated controls .

Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against several pathogenic bacteria including Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections.

Properties

IUPAC Name

2-bromo-5-chloro-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrClNO2S/c5-4-7-1(3(8)9)2(6)10-4/h(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVLHDUANVJQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)Br)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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